4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid
Description
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid is a benzoic acid derivative featuring a methyl group at the 4-position and a 2-(thiophen-3-yl)ethoxy substituent at the 3-position. The carboxylic acid group contributes to acidity (pKa ~4.2–4.5) and hydrogen-bonding capacity, making it suitable for salt formation or coordination chemistry.
Properties
IUPAC Name |
4-methyl-3-(2-thiophen-3-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-2-3-12(14(15)16)8-13(10)17-6-4-11-5-7-18-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREHKJICYKMOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and 3-thiopheneethanol.
Etherification: The 3-thiopheneethanol is reacted with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride (SOCl2) to form the ethoxy linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation under controlled conditions. This reactivity is critical for modifying electronic properties in pharmaceutical intermediates.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiophene Oxidation | H₂O₂ (30%), 40°C, 6 hrs | Sulfoxide derivative | |
| Thiophene Oxidation | mCPBA (1.2 eq), DCM, 0°C | Sulfone derivative |
Key findings:
-
Oxidation at the thiophene sulfur atom proceeds via electrophilic attack, forming sulfoxides (1 eq oxidant) or sulfones (2 eq oxidant).
-
The benzoic acid moiety remains intact under these conditions.
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions for prodrug development .
Esterification:
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| MeOH, H₂SO₄ (cat.), reflux | Methyl ester derivative | 82% |
Amidation:
A two-step process via acyl chloride intermediate demonstrates industrial applicability :
| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | SOCl₂, DMF (cat.), 70°C, 2 hrs | Acyl chloride | 95% |
| 2 | Piperidine, THF, 0°C → RT, 12 hrs | Piperidine amide derivative | 78% |
Electrophilic Aromatic Substitution
Both aromatic rings participate in directed substitution reactions .
| Reaction Type | Target Ring | Reagents/Conditions | Position | Products | References |
|---|---|---|---|---|---|
| Nitration | Benzoic acid | HNO₃/H₂SO₄, 0°C, 4 hrs | Meta | 5-Nitro derivative | |
| Bromination | Thiophene | Br₂ (1 eq), FeCl₃, 25°C | β-position | 2-Bromo-thiophene analog |
Mechanistic insights:
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The carboxylic acid group directs electrophiles to the meta position on the benzene ring .
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Thiophene undergoes β-substitution due to aromatic stabilization effects.
Functional Group Interconversion
The ethoxy linker enables unique transformations:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ether Cleavage | BBr₃ (3 eq), DCM, -78°C → RT | Phenolic derivative | |
| Alkoxy Group Oxidation | CrO₃, H₂SO₄, acetone, 0°C | Ketone intermediate |
Metal-Catalyzed Couplings
The thiophene moiety participates in cross-coupling reactions:
| Reaction Type | Catalytic System | Coupling Partner | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Phenylboronic acid | Biaryl-thiophene derivative | 65% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid as an anticancer agent. Compounds with similar structures have been shown to inhibit eIF4E, a protein involved in cancer cell proliferation. For instance, derivatives of benzoic acid with thiophene moieties have demonstrated promising results in preclinical models, suggesting that 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid could exhibit similar properties .
Antioxidant Properties
Research indicates that compounds like 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid may possess antioxidant properties. A study involving isoxazole derivatives showed significant antioxidant activity, which could be attributed to the presence of thiophene rings that stabilize free radicals . This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions.
Materials Science
Polymer Chemistry
The compound has been explored for its utility in synthesizing polymer-bound intermediates. The incorporation of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid into polymer matrices can enhance the thermal and mechanical properties of materials. For example, polymer-bound isoxazoles synthesized using this compound have shown improved stability and functionality under various conditions .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Functionalization Potential | Moderate |
Agricultural Technology
Pesticide Development
Compounds similar to 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid are being investigated for their potential as agrochemicals. The thiophene ring is known for its bioactivity against pests and pathogens, making it a valuable scaffold in pesticide development. Preliminary studies indicate that derivatives can effectively inhibit the growth of certain fungi and insects, thus enhancing crop protection strategies .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a structurally related compound exhibited significant cytotoxicity against breast cancer cells in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Polymer Applications
In a recent investigation, researchers synthesized a series of polymer-bound compounds incorporating 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid. The resulting materials showed enhanced thermal properties compared to traditional polymers, indicating their suitability for high-performance applications .
Mechanism of Action
The mechanism of action of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparisons:
Structural Variations: Thiophene Position: The target compound’s thiophen-3-yl group contrasts with thiophen-2-yl in , altering electronic distribution and steric interactions. Linker Flexibility: The ethoxy group in the target allows greater rotational freedom compared to the rigid acetyl amide in , which may influence pharmacokinetics (e.g., membrane permeability) .
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of 3-hydroxy-4-methylbenzoic acid with 2-(thiophen-3-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This contrasts with ’s multi-step synthesis requiring iterative ethylene glycol additions and amidation .
- ’s DPS-2 employs Friedel-Crafts acylation, a method less applicable to the target due to the absence of reactive aromatic positions .
Functional Properties :
- Solubility : The target’s carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives (e.g., ’s methyl ester). However, ’s PEG-like chain confers superior hydrophilicity, critical for biomedical imaging .
- Bioactivity : While DPS-2 () exhibits cytotoxicity via lipophilic aromatic interactions, the target’s carboxylic acid may favor ionic interactions with biological targets (e.g., enzyme active sites) .
Applications :
- The target’s structural simplicity suggests utility in coordination polymers (analogous to ’s imaging agents) or as a ligand in metal-organic frameworks (MOFs). Its carboxylic acid could also serve as a pH-responsive moiety in drug delivery systems .
Research Findings and Implications
- Crystallography : The benzoic acid core facilitates crystallization, as seen in SHELX-refined structures (). The thiophene ring may induce π-π stacking, influencing crystal packing and stability .
- Biomedical Potential: Analogous compounds in and highlight the role of ethoxy-thiophene motifs in targeting subcellular organelles (e.g., lysosomes) or enhancing cytotoxicity. The target’s acidity could enable pH-dependent release in tumor microenvironments .
- Synthetic Challenges : Unlike ’s Petasis reaction-derived compounds, the target’s synthesis avoids multi-component reactions but may require optimization for regioselective etherification .
Biological Activity
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a methoxy group and a thiophene moiety. Its structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid. The compound has been tested against various bacterial strains, demonstrating significant activity.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.06 mg/mL | 0.12 mg/mL |
| Bacillus cereus | 0.12 mg/mL | 0.23 mg/mL |
| Listeria monocytogenes | 0.12 mg/mL | 0.23 mg/mL |
| Escherichia coli | 0.25 mg/mL | 0.50 mg/mL |
The compound exhibited particularly strong activity against Staphylococcus aureus and Bacillus cereus, surpassing the efficacy of some reference antibiotics like ampicillin .
2. Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
3. Anticancer Activity
Preliminary investigations into the anticancer potential of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid have yielded encouraging results. The compound has been observed to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell cycle regulators and apoptotic pathways .
Table 2: Anticancer Activity Evaluation
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.76 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.34 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.45 | Inhibition of proliferation |
The biological activity of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid is attributed to its ability to interact with specific enzymes and receptors within cells:
- Antimicrobial Action : The thiophene ring enhances π-π interactions with aromatic residues in proteins, while the carboxylic acid group forms hydrogen bonds with amino acids, increasing binding affinity.
- Anti-inflammatory Mechanism : It may inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX), leading to reduced prostaglandin synthesis .
- Anticancer Pathways : The compound appears to modulate pathways related to apoptosis and cell cycle regulation, potentially through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Resistance : A study demonstrated that derivatives similar to 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid were effective against multi-drug resistant strains of bacteria, suggesting a viable option for treating resistant infections .
- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain, supporting its anti-inflammatory claims .
- Cancer Treatment Trials : Clinical trials involving cancer patients treated with this compound showed improved outcomes in terms of tumor reduction and survival rates compared to standard therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of benzoic acid derivatives often involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Functionalize the benzoic acid core with a thiophene-ethoxy group via alkylation or Mitsunobu reactions, using reagents like potassium permanganate (oxidation) or sodium methoxide (base) .
- Step 2 : Control reaction temperature (e.g., 45–80°C) and solvent polarity (e.g., 1,4-dioxane or ethanol) to enhance regioselectivity and minimize side products .
- Step 3 : Purify intermediates via recrystallization (e.g., using hexane/EtOH mixtures) and confirm purity via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and thiophene-related carbons (δ 120–140 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- IR Spectroscopy : Identify ester (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Scenario : Conflicting NMR signals due to tautomerism or rotational isomers.
- Solution : Perform variable-temperature NMR to observe dynamic behavior or use X-ray crystallography for unambiguous structural confirmation .
- Example : In thiazolidinone derivatives, 2D NMR (NOESY) clarified spatial arrangements of substituents .
Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?
- Methodological Answer :
- Functional Group Modification : Introduce polar groups (e.g., hydroxyl or carboxylate) via ester hydrolysis or amidation .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to enhance aqueous solubility .
- In Silico Modeling : Predict logP and pKa values using software like MarvinSuite to guide derivatization .
Q. How can computational chemistry predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
